molecular formula C17H23N7O2 B14144729 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide CAS No. 312585-16-3

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide

Cat. No.: B14144729
CAS No.: 312585-16-3
M. Wt: 357.4 g/mol
InChI Key: NCLNBCDHPDYSBL-UHFFFAOYSA-N
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Description

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a cyanamide moiety linked to a methoxyphenoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction on a triazine ring. The starting material, 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, undergoes substitution with 2-(2-methoxyphenoxy)ethylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyanamide group can be reduced to form primary amines.

    Substitution: The dimethylamino groups on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-formylphenoxy)ethyl]cyanamide or 2-(2-carboxyphenoxy)ethyl]cyanamide.

    Reduction: Formation of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]amine.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or proteins, leading to inhibition or activation of their activity. The cyanamide group can form covalent bonds with amino acid residues, altering the function of the target molecule. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-hydroxyphenoxy)ethyl]cyanamide
  • [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-chlorophenoxy)ethyl]cyanamide
  • [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-nitrophenoxy)ethyl]cyanamide

Uniqueness

What sets [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide apart from similar compounds is the presence of the methoxy group, which can undergo unique chemical transformations. This functional group enhances the compound’s solubility and reactivity, making it more versatile for various applications.

Properties

CAS No.

312585-16-3

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide

InChI

InChI=1S/C17H23N7O2/c1-22(2)15-19-16(23(3)4)21-17(20-15)24(12-18)10-11-26-14-9-7-6-8-13(14)25-5/h6-9H,10-11H2,1-5H3

InChI Key

NCLNBCDHPDYSBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(CCOC2=CC=CC=C2OC)C#N)N(C)C

solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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